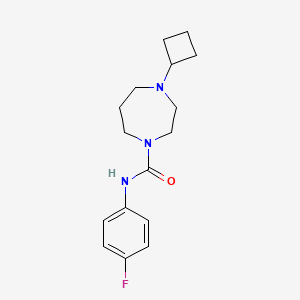
4-cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide, also known as CDC or CDC-037, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of diazepanes, which are known for their anxiolytic and sedative effects. However, CDC-037 has shown to have unique properties that make it a promising candidate for various scientific research applications.
Scientific Research Applications
Fluorinated Cyclopropane Derivatives
Fluorinated cyclopropane derivatives, such as monofluorinated cyclopropanecarboxylates, have been synthesized and evaluated for their structural features. These compounds have been used as starting materials for the synthesis of carboxamides and analogs of tranylcypromine, an antidepressant drug, showing potential applications in medicinal chemistry and drug synthesis (Haufe et al., 2002).
PET Imaging Agents
Research into PET imaging agents has led to the development of fluorine-18 labeled compounds for the quantification of 5-HT1A receptors in human subjects. Such studies indicate the relevance of fluorinated compounds in creating imaging agents for neurological applications (Choi et al., 2015).
Histamine H3 Receptor Antagonists
The synthesis of specific hydroxyproline-based H3 receptor antagonists has been described, showcasing the manipulation of hydroxyproline stereochemistry and highlighting the role of such compounds in targeting the histamine H3 receptor (Pippel et al., 2010).
Development of Novel Chemical Syntheses
The development of novel chemical syntheses, such as the asymmetric synthesis of cis-2-fluorocyclopropanecarboxylic acid, demonstrates the ongoing research into efficient methods for creating structurally complex and functionally significant compounds (Shibue & Fukuda, 2014).
properties
IUPAC Name |
4-cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O/c17-13-5-7-14(8-6-13)18-16(21)20-10-2-9-19(11-12-20)15-3-1-4-15/h5-8,15H,1-4,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOOSXCLFXTKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclobutyl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2958674.png)

![6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2958676.png)

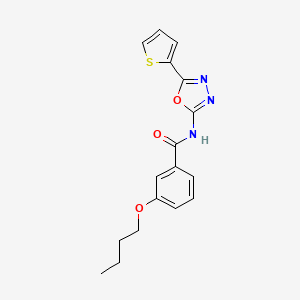

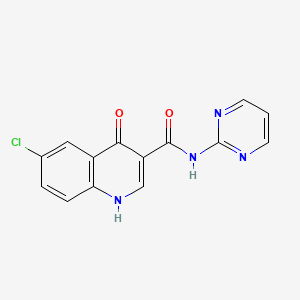
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2,3-difluorophenoxy)propan-1-one](/img/structure/B2958684.png)

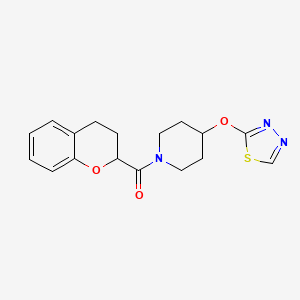
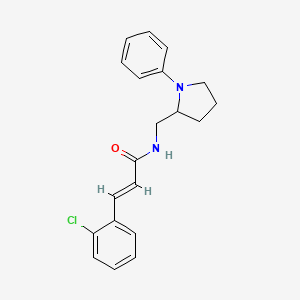
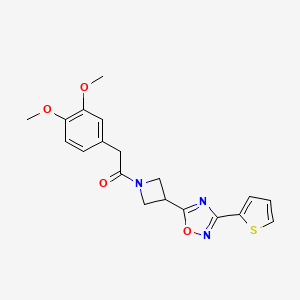
![ethyl [2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2958695.png)
